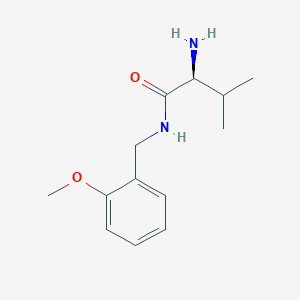

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound characterized by an (S)-configured amino group, a 2-methoxybenzyl substituent, and a 3-methylbutyramide backbone. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 278.39 g/mol (approximated from analogs in ). The compound is primarily used in research settings, as indicated by its classification as a laboratory reagent . The 2-methoxybenzyl group contributes electron-donating effects, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-6-4-5-7-11(10)17-3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLNHXBSZBXFJG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common synthetic route involves the reaction of (S)-3-methyl-2-aminobutyric acid with 2-methoxybenzylamine under appropriate reaction conditions to form the target compound. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxybenzoic acid, while reduction of the amide group may produce 2-amino-N-(2-methoxybenzyl)-3-methylbutylamine.

Scientific Research Applications

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for studying protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Electronic Effects of Substituents

- 3-Cyanobenzyl (): The cyano group withdraws electrons, reducing electron density on the aromatic ring. This may increase metabolic stability but decrease solubility .

- 3-Trifluoromethylbenzyl () : The CF₃ group is strongly electron-withdrawing, improving resistance to enzymatic degradation and enhancing membrane permeability .

Steric and Stereochemical Considerations

- Isopropyl Substituent () : The bulky isopropyl group introduces steric hindrance, which could limit binding to specific biological targets. This may explain its discontinued status in commercial catalogs .

- Chlorine Substituents () : The 2,4-dichloro configuration increases molecular weight minimally but significantly boosts lipophilicity, favoring interactions with hydrophobic binding pockets .

Biological Activity

(S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in pharmaceutical research.

Chemical Structure and Properties

This compound possesses a unique structural configuration characterized by:

- Amino Group : Contributes to its basicity and potential interactions with biological macromolecules.

- Methoxy-benzyl Moiety : Enhances lipophilicity, which may facilitate membrane permeability.

- Butyramide Backbone : Provides stability and influences the compound's pharmacokinetics.

This structural arrangement suggests that the compound may interact with various biological targets, leading to diverse pharmacological effects.

Preliminary studies indicate that this compound may act through several mechanisms:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This interaction modulates the endocannabinoid system, potentially influencing pain and inflammation pathways.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : Exhibits significant capability to reduce oxidative stress markers in vitro.

- Neuroprotective Effects : Potentially protects neuronal cells from damage, making it a candidate for treating neurodegenerative conditions.

- Anti-inflammatory Effects : May reduce inflammatory markers in cellular models, suggesting therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring and phenyl group | Antagonist of mGluR5 receptors |

| N,N-Dimethylglycine | Simple amino acid derivative | Neuroprotective effects |

| N-Ethyl-N-(4-methoxybenzyl)amine | Ethylamine with a methoxybenzyl substituent | Potential antidepressant properties |

This table illustrates how this compound stands out due to its specific chiral configuration and combination of functional groups, which may endow it with unique pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that this compound significantly reduced malondialdehyde levels in rat liver tissues, indicating its potential as an antioxidant agent .

- Neuroprotection Research : In vitro experiments showed that the compound could protect SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide, suggesting its applicability in neurodegenerative disease treatment.

- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, supporting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-methoxy-benzyl)-3-methyl-butyramide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation, esterification, and hydrazide formation. Key steps include:

- Chiral resolution : Ensuring stereochemical purity via chiral auxiliaries or catalysts, as seen in structurally similar compounds .

- Optimization parameters : Temperature (e.g., 0–25°C for hydrazide formation), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours for cyclization) .

- Purification : Column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR and NMR : Confirm functional groups (amide C=O stretch at ~1650–1700 cm⁻¹) and stereochemistry (¹H/¹³C NMR for methoxy-benzyl and methyl-butyramide groups) .

- X-ray crystallography : Resolve 3D structure and quantify non-covalent interactions (e.g., hydrogen bonds, π-π stacking) via Hirshfeld surface analysis .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Emergency procedures include water rinsing for eye/skin exposure .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the compound’s bioactivity and mechanism of action?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311G++(d,p) basis sets to compute HOMO-LUMO gaps, electronegativity, and chemical hardness, which correlate with reactivity and kinase inhibition potential .

- Molecular docking : Employ AUTODOCK 4.2 or similar software to model interactions with biological targets (e.g., Tankyrase-1/2 for anticancer activity). Validate against co-crystal structures of known inhibitors (e.g., olaparib) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Controlled substitution : Systematically modify substituents (e.g., methoxy-benzyl group) and assess effects on potency. For example, replacing methoxy with nitro groups may enhance receptor binding .

- Data normalization : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) to compare derivatives. Address solubility discrepancies via logP calculations .

Q. How can non-covalent interactions in the crystal structure inform drug design?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 25% H-bonding, 15% van der Waals) to predict packing efficiency and stability .

- Supramolecular motifs : Identify recurring patterns (e.g., C=O···H-N amide dimers) to guide co-crystallization with target proteins .

Q. What experimental designs are recommended for in vivo pharmacokinetic and toxicity studies?

- Methodological Answer :

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption, CYP450 metabolism, and blood-brain barrier penetration. Follow up with rodent models for bioavailability and LD₅₀ .

- Toxicity endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology in repeated-dose studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.